
Carbamic acid, methyl-, carvacryl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, methyl-, carvacryl ester is an organic compound that belongs to the class of esters It is derived from carbamic acid and carvacrol, a monoterpenoid phenol found in essential oils of various aromatic plants such as oregano and thyme
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, carvacryl ester typically involves the esterification of carbamic acid with carvacrol. One common method is the reaction of carvacrol with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
Carbamic acid, methyl-, carvacryl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbamic acid and carvacrol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carbamic acid and carvacrol.
Oxidation: Oxidized derivatives of carvacrol.
Substitution: Various substituted carbamic acid derivatives.
科学研究应用
Carbamic acid, methyl-, carvacryl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of carbamic acid, methyl-, carvacryl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory mediators and pathways.
相似化合物的比较
Similar Compounds
Methyl carbamate: Another ester of carbamic acid, used as an intermediate in organic synthesis.
Ethyl carbamate: Known for its use in the production of pharmaceuticals and as a reagent in chemical reactions.
Carvacrol: The parent compound, known for its antimicrobial and antioxidant properties.
Uniqueness
Carbamic acid, methyl-, carvacryl ester is unique due to the combination of properties derived from both carbamic acid and carvacrol
属性
CAS 编号 |
2752-71-8 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
(2-methyl-5-propan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-6-5-9(3)11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14) |
InChI 键 |
IGOIEFUCTIBKFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




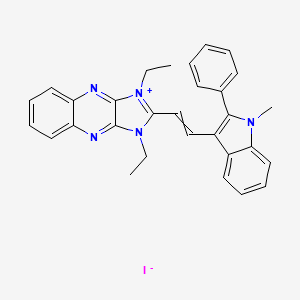

![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
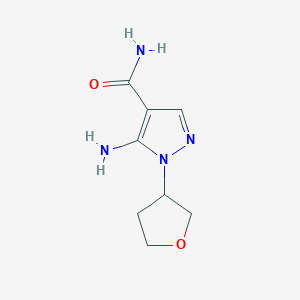
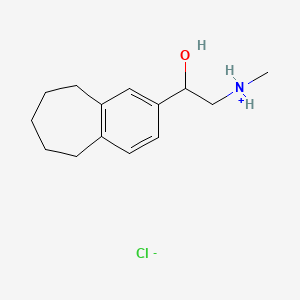
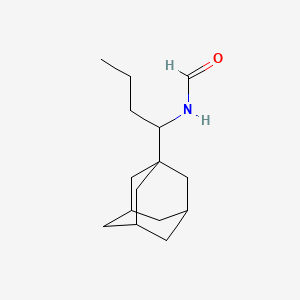
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)
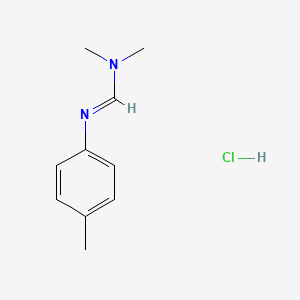

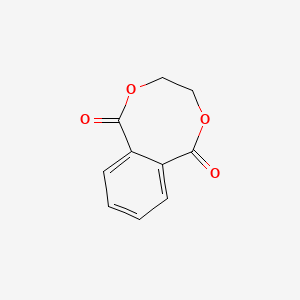
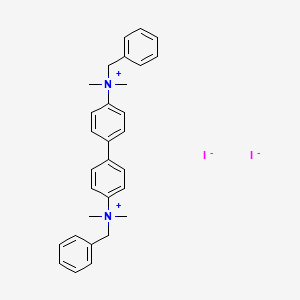
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
